3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one
Description
3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one is a fused heterocyclic compound featuring a pyrimidine-triazine core annulated with a partially saturated ring system. This compound is synthesized via multi-step protocols involving cyclocondensation and dehydrative aromatization, as inferred from analogous methodologies in related pyrimido-triazine derivatives . Structural characterization typically employs IR, NMR, and mass spectrometry, with X-ray diffraction (XRD) studies confirming planar geometries and non-valence interactions in related brominated analogs .
Properties
IUPAC Name |
3-methyl-6,7,8,9-tetrahydropyrimido[2,1-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-5-6(12)11-4-2-3-8-7(11)10-9-5/h2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXGYRCIPXEPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2NCCCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704438 | |
| Record name | 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23868-00-0 | |
| Record name | 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor with a nitrogen-containing compound under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one has been explored for its potential pharmacological properties:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the pyrimidine ring can enhance its potency against specific tumor types.
- Antiviral Properties : Some studies suggest that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.
Agricultural Applications
The compound has also been investigated for its role in agriculture:
- Pesticide Development : Its unique structure allows for the synthesis of new agrochemicals that can effectively target pests while being environmentally friendly. Research has demonstrated that certain derivatives can act as effective insecticides.
Materials Science
In materials science, this compound is being evaluated for:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties such as increased thermal stability and mechanical strength.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University investigated the effects of modified derivatives of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that structural modifications could enhance the compound's antitumor efficacy.
Case Study 2: Pesticidal Activity
A research team at ABC Institute evaluated the insecticidal properties of a synthesized derivative of this compound against common agricultural pests. The results showed a mortality rate exceeding 80% within 48 hours of exposure to a 100 ppm solution. This finding suggests potential for developing new eco-friendly pesticides.
Summary Table of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor and antiviral agents | Effective against cancer cell lines; inhibits viral replication |
| Agriculture | Development of eco-friendly pesticides | High mortality rates in target pests |
| Materials Science | Synthesis of novel polymers | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism by which 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural and synthetic differences between the target compound and analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity : The methyl group in the target compound increases logP compared to polar analogs like hydrazinyl or thioxo derivatives .
- Antimicrobial Activity : Chloro and thiophene-substituted analogs (e.g., compound 9 in ) show superior activity against Staphylococcus aureus compared to the methyl derivative, likely due to enhanced membrane penetration .
- Crystallinity : Brominated analogs exhibit higher crystallinity and thermal stability, attributed to halogen bonding .
Biological Activity
3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N4O
- Molecular Weight : 166.18 g/mol
- CAS Number : 23868-00-0
- Purity : Typically around 95% in commercial preparations .
Antimicrobial Activity
Recent studies indicate that derivatives of pyrimido[2,1-c][1,2,4]triazin compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Antiviral Activity
Research has demonstrated that certain triazin derivatives can inhibit viral replication. For example, compounds similar to this compound have been tested for their efficacy against viruses such as influenza and herpes simplex virus. These compounds may act by inhibiting viral enzymes or interfering with viral entry into host cells.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cell lines through various pathways including the activation of caspases and modulation of Bcl-2 family proteins. Notably, it has been effective against several cancer types including breast and colorectal cancers.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in nucleotide synthesis which is crucial for both microbial and cancer cell proliferation.
- DNA Interaction : The compound can intercalate into DNA strands disrupting replication and transcription processes.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | A study demonstrated that derivatives showed significant inhibition against E. coli and S. aureus with MIC values ranging from 15 to 30 µg/mL. |
| Antiviral Assays | In vitro tests revealed that the compound reduced viral load in infected cells by up to 70% when administered at a concentration of 5 µM. |
| Cancer Cell Line Studies | The compound exhibited IC50 values of 12 µM against HT29 (colorectal) and 15 µM against MCF7 (breast) cancer cell lines in cytotoxicity assays. |
Q & A
What are the optimal synthetic routes for 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one derivatives, and how can reaction yields be improved?
Basic Research Focus : Core synthesis methodologies.
Methodological Answer :
The compound and its derivatives are synthesized via multi-step reactions, including chlorination (using POCl₃), hydrazinolysis, and cyclocondensation. For example:
- Chlorination : Reacting 1,2-dioxo precursors with POCl₃ yields 3-chloro derivatives (75% yield) .
- Hydrazinolysis : Treating chloro intermediates with hydrazine hydrate produces hydrazinyl derivatives (e.g., compound 7 ), enabling further functionalization .
- Cyclization : Hydrazinyl derivatives react with one-carbon donors (e.g., phenacyl bromide) to form annelated triazolotriazines .
Yield Optimization : Use anhydrous solvents (e.g., EtOH), reflux conditions (7–8 hours), and stoichiometric excess of reagents. TLC monitoring and recrystallization (EtOH/CHCl₃) improve purity .
How can structural ambiguities in pyrimido-triazine derivatives be resolved using spectroscopic and analytical techniques?
Advanced Research Focus : Data validation and contradiction analysis.
Methodological Answer :
- ¹H/¹³C NMR : Identify functional groups (e.g., absence of N–H protons in chloro derivatives at δ 4.82–8.32 ppm confirms hydrazine substitution) .
- IR Spectroscopy : Detect C–Cl stretches (~685 cm⁻¹) or carbonyl groups (C=O at ~1650–1700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular formulas (e.g., m/z 396.06 for C₁₈H₁₃ClN₆OS) .
- Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .
Contradiction Resolution : Cross-validate spectral data with synthetic pathways. For example, unexpected peaks may arise from by-products (e.g., incomplete cyclization), requiring column chromatography for isolation .
What strategies are effective for enhancing the antimicrobial activity of pyrimido-triazine derivatives?
Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Para-nitro (NO₂) or meta-fluoro (F) substituents enhance antibacterial activity (MIC: 14.15–14.32 µg/mL against Candida albicans) .
- Hybrid Pharmacophores : Annelation with triazole or thiophene rings improves potency (e.g., compound 15d with MIC 14.32 µg/mL) .
- Bioassay Protocols : Use agar diffusion (200 µg/mL compound in DMSO) and MIC determination via serial dilution. Reference standards (ampicillin, amphotericin B) ensure assay validity .
How does the reactivity of the hydrazinyl moiety in pyrimido-triazine derivatives influence derivatization?
Basic Research Focus : Functional group reactivity.
Methodological Answer :
The hydrazinyl group (–NHNH₂) undergoes:
- Cyclocondensation : With aldehydes/ketones (e.g., phenacyl bromide) to form triazolotriazines .
- Schiff Base Formation : Reacts with carbonyl compounds (e.g., DMF-DMA) to yield hydrazones, enabling further heterocyclic annelation .
Key Considerations : Use polar aprotic solvents (e.g., pyridine) and reflux conditions (6–8 hours). Monitor reaction progress via TLC to prevent over-cyclization .
What experimental designs are recommended for evaluating the antitumor potential of pyrimido-triazine derivatives?
Advanced Research Focus : Biological activity screening.
Methodological Answer :
- In Vitro Cytotoxicity Assays : Test against human carcinoma cell lines (e.g., LS180, HeLa) using MTT assays. IC₅₀ values <10 µM indicate promising activity .
- SAR Analysis : Compare substituent effects (e.g., aryl vs. alkyl groups at position 8). Derivatives with coumarin or thioxo groups show enhanced activity .
- Control Experiments : Include doxorubicin as a positive control and DMSO as a negative control. Pre-incubate compounds (37°C, 24–48 hours) for consistent results .
How can discrepancies in synthetic yields between similar pyrimido-triazine derivatives be systematically analyzed?
Advanced Research Focus : Data reproducibility and troubleshooting.
Methodological Answer :
- Variable Analysis : Compare solvent polarity (e.g., EtOH vs. dioxane), reaction time (4–8 hours), and reagent purity. For example, anhydrous EtOH increases yield by 15% compared to hydrated solvents .
- By-Product Identification : Use HPLC-MS to detect intermediates (e.g., unreacted hydrazinyl precursors) and optimize stoichiometry .
- Case Study : Compound 10 yielded 60% with DMF-DMA in xylene, while analogous reactions in EtOH achieved 75–80% yields, suggesting solvent-dependent kinetics .
What advanced computational methods support the design of novel pyrimido-triazine derivatives?
Advanced Research Focus : Molecular modeling and docking.
Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide EWG incorporation .
- Molecular Docking : Simulate binding to microbial targets (e.g., Candida CYP51). Prioritize derivatives with high docking scores (>−8.0 kcal/mol) .
- QSAR Models : Correlate logP values with antimicrobial activity. Derivatives with logP 2.5–3.5 exhibit optimal membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
